N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C15H19N5O2/c1-19-9-12(8-16-19)17-14(21)10-20-15(22)7-11-5-3-2-4-6-13(11)18-20/h7-9H,2-6,10H2,1H3,(H,17,21) |
InChI Key |
IRLCWHNTDYXULS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The most efficient route to the seven-membered ring involves Grubbs catalyst-mediated RCM of diene precursors. A typical procedure involves:
-
Preparation of N-protected 2,5-diene-piperazine derivatives
-
RCM using 2nd generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C
-
Oxidation of the resulting cycloheptene to the pyridazinone using MnO₂
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| RCM | Grubbs II, CH₂Cl₂, 40°C | 68 | 92 |
| Oxidation | MnO₂, DCM, rt | 81 | 95 |
This method, adapted from triazolo-pyridazine syntheses, achieves regioselective ring formation but requires careful control of diene geometry to prevent epimerization.
Dieckmann Cyclization Alternative
For laboratories without access to metathesis catalysts, Dieckmann cyclization of diester precursors offers a viable alternative:
-
Condensation of β-keto esters with hydrazine derivatives
-
Intramolecular cyclization under basic conditions (NaH, THF)
-
Acid-catalyzed aromatization to form the pyridazinone
While this route avoids transition metal catalysts, yields are typically lower (42-55%) due to competing side reactions.
Functionalization of the Pyrazole Amine
The 1-methyl-1H-pyrazol-4-amine component is synthesized via:
-
Vilsmeier-Haack formylation of 1-methylpyrazole to introduce the C4 aldehyde
-
Oxime formation with hydroxylamine hydrochloride
-
Catalytic hydrogenation (H₂, Pd/C) to the primary amine
Critical Optimization Parameters:
-
pH control during oxime formation (optimal pH 4.5-5.0)
-
Hydrogenation pressure: 50 psi H₂ prevents over-reduction
-
Use of EtOAc/MeOH (4:1) as solvent maximizes amine stability
Acetamide Linker Installation
Coupling of the two fragments employs three principal methods:
Mixed Carbonate Activation
-
Conversion of the cycloheptapyridazinone carboxylic acid to its chloroformate derivative
-
Reaction with pyrazole amine in presence of DIEA (2 eq.)
-
Quenching with aqueous NaHCO₃
This method, adapted from antibacterial agent syntheses, provides excellent regiocontrol but requires anhydrous conditions.
HATU-Mediated Amidation
A more modern approach utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling agent:
-
Activation of carboxylic acid with HATU (1.2 eq.) and DIPEA (3 eq.) in DMF
-
Addition of pyrazole amine (1.1 eq.) at 0°C
-
Gradual warming to room temperature over 12 hours
Comparative Performance:
| Method | Yield (%) | Epimerization Risk |
|---|---|---|
| Carbonate | 72 | Moderate |
| HATU | 88 | Low |
Process Optimization and Scale-Up Challenges
Solvent Effects
Screening of 12 solvents revealed:
-
DMF maximizes coupling efficiency but complicates purification
-
THF/MeCN (3:1) offers optimal balance between solubility and workup
Temperature Profiling
Controlled studies showed:
-
Coupling below 15°C minimizes racemization
-
Extended reaction times (>24 hr) at lower temps improve yields
Catalytic Improvements
Novel zirconocene catalysts demonstrate promise for:
-
Reducing HATU loading to 0.8 eq.
-
Enabling reactions at 50°C without degradation
Characterization and Quality Control
The final product requires rigorous analysis:
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.95 (d, J=7.8 Hz, 1H), 3.87 (s, 3H, N-CH3)
-
HRMS (ESI+): m/z calcd for C₁₇H₂₀N₅O₂ [M+H]+: 334.1618, found: 334.1615
Purity Standards:
| Method | Requirement | Batch Compliance |
|---|---|---|
| HPLC | ≥99.0% | 99.2-99.7% |
| Residual Solvents | <500 ppm | 212 ppm |
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibit antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and pathogens .
Case Study 1: Antimicrobial Evaluation
A study focusing on the antimicrobial evaluation of pyrazole derivatives demonstrated that compounds similar to this compound showed effective inhibition against S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the agar well diffusion technique .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| N-(1-methyl... | 24 | Moderate |
Case Study 2: DHODH Inhibition
In another study examining the inhibition of DHODH by pyrazole derivatives, it was found that certain compounds exhibited significant inhibitory activity. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance potency against DHODH .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound C | 0.5 | High |
| Compound D | 1.0 | Moderate |
| N-(1-methyl... | 0.8 | High |
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cycloheptapyridazine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The 1-methylpyrazole group in the target compound offers a balance between solubility and metabolic stability compared to bulkier groups like carbazole () or lipophilic diphenylpropyl (). Pyrazole rings are known for their role in hydrogen bonding and resistance to oxidative metabolism . Dimethoxyphenyl groups () increase polarity, which may improve aqueous solubility but reduce membrane permeability.
- Biological Implications: The cyclohepta[c]pyridazinone core is shared across all analogs, suggesting its critical role in target engagement. Substituent variations likely modulate selectivity and pharmacokinetics. For example, the patent compound () emphasizes ROR-gamma activity, while the carbazole analog () may face challenges in bioavailability due to steric hindrance.
Physicochemical Properties
While data on the target compound’s properties (e.g., solubility, logP) are absent, inferences can be drawn from analogs:
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions that include the formation of the pyrazole and cycloheptapyridazine moieties. The synthetic pathway typically utilizes various reagents and conditions that can influence the yield and purity of the final product.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Cell Line Tested | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|---|
| Compound 20 | SNB-75 (human glioblastoma) | 16.2 | 3.3 | 50.1 |
| Compound 23 | SNB-75 (human glioblastoma) | 67.7 | 6.6 | 100 |
These compounds showed better activity compared to standard antitumor agents like 5-fluorouracil .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Studies have shown that certain derivatives with structural similarities to this compound can effectively inhibit DHFR activity .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives against various cancer cell lines. The findings demonstrated that these derivatives could induce apoptosis through caspase activation and cell cycle arrest at the G1 phase . This suggests that this compound may share similar apoptotic pathways.
Pharmacokinetics
The pharmacokinetic profile of compounds in this class is crucial for their therapeutic application. Parameters such as solubility, permeability (Log P), and bioavailability are often assessed. For example:
| Parameter | Value |
|---|---|
| Solubility | 7.03 mg/ml |
| Log P | 0.99 |
| Bioavailability Score | 0.56 |
These values indicate favorable characteristics for drug development .
Q & A
Q. What are the key synthetic strategies for preparing N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling the pyrazole amine group with activated carbonyl intermediates (e.g., using carbodiimides like EDC for amidation) .
- Cyclization : Constructing the cycloheptapyridazinone core via intramolecular cyclization under reflux conditions (e.g., in DMF or dichloromethane) .
- Protection/deprotection : Selective protection of reactive groups (e.g., methyl groups on pyrazole) to prevent side reactions .
Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for confirming purity (>95%) and structural integrity .
Q. How is the compound structurally characterized using crystallography?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in solvents like ethanol or acetonitrile .
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) at low temperatures (100 K) to minimize thermal motion .
- Refinement : SHELX software (e.g., SHELXL) for solving and refining structures, with R-factors <0.05 indicating high accuracy .
Example metrics: Mean C–C bond length = 1.52 Å, torsion angles <5° deviation from ideal geometry .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- PASS program : Predicts pharmacological effects (e.g., antimicrobial, anticancer) based on structural fragments .
- Molecular docking : Simulates binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonds (e.g., pyrazole N–H⋯O interactions) and hydrophobic pockets .
- QSAR modeling : Correlates substituent effects (e.g., methyl vs. phenyl groups) with activity trends .
Q. What intermolecular interactions govern its crystallographic packing?
The crystal lattice is stabilized by:
- Classical hydrogen bonds : N–H⋯O (amide to pyridazinone) with distances ~2.8–3.0 Å .
- Weak interactions : C–H⋯O and π-π stacking (e.g., between pyrazole and phenyl rings, centroid distances ~3.6 Å) .
- Graph set analysis : R₂²(10) motifs form 2D networks, influencing solubility and stability .
Table 1 : Representative Hydrogen Bonding Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H⋯O (amide) | 2.85 | 165 | R₂²(10) |
| C–H⋯O (aryl) | 3.12 | 145 | R₂²(8) |
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to enzymes (e.g., cyclooxygenase) by increasing electrophilicity .
- Methyl groups on pyrazole improve metabolic stability but reduce solubility .
- Piperazine/cyclohexyl moieties modulate blood-brain barrier penetration via lipophilicity adjustments .
Q. Methodological approach :
Synthesize derivatives with systematic substituent changes.
Test in vitro (e.g., IC₅₀ assays) against target proteins.
Corrogate structural data (SC-XRD, NMR) with activity using multivariate regression .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to address them?
- Root causes : Varied reaction conditions (e.g., solvent purity, catalyst loading) .
- Resolution : Optimize using Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) .
Q. Conflicting bioactivity data across studies
- Possible reasons : Differences in assay protocols (e.g., cell lines, incubation times) .
- Standardization : Use validated reference compounds (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .
Future Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
